Cas no 895960-39-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate is a specialized organic compound featuring a phthalimide core linked to a substituted benzoate moiety. Its structure combines the reactivity of the isoindole-1,3-dione group with the steric and electronic effects of the 4-chloro-2-ethoxybenzoate ester, making it a versatile intermediate in synthetic chemistry. The chloro and ethoxy substituents enhance its utility in nucleophilic substitution and cross-coupling reactions. This compound is particularly valued for its potential in pharmaceutical and agrochemical synthesis, where its balanced lipophilicity and stability under varied conditions are advantageous. Careful handling is recommended due to its reactive functional groups.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate structure
895960-39-1 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate
CAS No:895960-39-1
MF:C17H12ClNO5
MW:345.733883857727
CID:6030551
PubChem ID:17342260
Update Time:2025-06-10

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate
    • EN300-6516688
    • 895960-39-1
    • Inchi: 1S/C17H12ClNO5/c1-2-23-14-9-10(18)7-8-13(14)17(22)24-19-15(20)11-5-3-4-6-12(11)16(19)21/h3-9H,2H2,1H3
    • InChI Key: FDYMSQXAQUENGX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C=1)OCC

Computed Properties

  • Exact Mass: 345.0404002g/mol
  • Monoisotopic Mass: 345.0404002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate (CAS No. 895960-39-1)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate, identified by its CAS number 895960-39-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a unique structural framework that combines an isoindole core with a benzoate moiety. The presence of both 4-chloro and 2-ethoxy substituents on the benzoate ring introduces distinct electronic and steric properties, making it a versatile scaffold for further functionalization and medicinal chemistry applications.

The isoindole moiety, characterized by a nitrogen-containing five-membered ring fused to a benzene ring, is known for its broad spectrum of biological activities. It has been extensively studied in the development of antimicrobial, antiviral, and anticancer agents due to its ability to interact with biological targets such as enzymes and receptors. In particular, the 1,3-dioxo (or β-keto) group within the isoindole structure enhances reactivity, enabling diverse chemical transformations that are crucial for drug discovery.

The benzoate component of the compound contributes additional pharmacophoric features. The 4-chloro substituent introduces lipophilicity and electronic modulation, while the 2-ethoxy group provides stability and influences metabolic pathways. Such structural attributes are often exploited to optimize pharmacokinetic profiles and target specificity. Recent advancements in computational chemistry have enabled the prediction of binding affinities and interactions between this compound and biological macromolecules, facilitating rational drug design.

Recent research has highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate in modulating inflammatory pathways. Studies suggest that derivatives of this scaffold may exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The combination of an isoindole core with electron-withdrawing groups like the β-keto moiety has been shown to enhance binding to heme-containing proteins, which are central to many inflammatory processes.

Moreover, the compound’s ability to undergo metal coordination has been explored in the context of metallodrug development. Transition metals such as copper and zinc can be chelated by the oxygen and nitrogen donor atoms in the molecule, forming complexes with potential therapeutic applications. These complexes have demonstrated efficacy in oxidative stress reduction and antimicrobial activities, underscoring the multifaceted utility of this compound.

In synthetic chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-ethoxybenzoate serves as a valuable intermediate for constructing more complex molecules. Its reactivity allows for facile functionalization at multiple sites, enabling access to libraries of analogs for high-throughput screening. Advances in flow chemistry have further streamlined its synthesis, allowing for scalable production under controlled conditions.

The benzoate portion of the molecule also lends itself to prodrug strategies. By masking polar or hydrophilic groups within this moiety, bioavailability can be enhanced while maintaining target specificity upon enzymatic degradation. This approach has been successfully applied in other drug classes and holds promise for derivatives of this compound.

From a regulatory perspective, compounds like 895960-39-1 must undergo rigorous evaluation to assess their safety and efficacy before clinical translation. Preclinical studies often focus on toxicity profiles, pharmacokinetic behavior, and interaction with metabolic pathways. The presence of both chloro and ethoxy substituents necessitates careful consideration of potential side effects associated with their metabolic degradation products.

The isoindole scaffold has seen increasing interest in recent years due to its structural versatility and biological relevance. Researchers have leveraged computational methods to predict novel analogs with enhanced binding affinities or selectivity profiles. This trend aligns with broader efforts in de novo drug design, where virtual screening is complemented by experimental validation.

Industrial applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2-et hoxybenzoate extend beyond academic research into commercial drug development pipelines. Pharmaceutical companies are exploring its potential as a building block for next-generation therapeutics targeting neurological disorders or chronic inflammatory diseases. The compound’s compatibility with modern synthetic methodologies ensures its continued relevance in medicinal chemistry workflows.

In conclusion,1 ,3 -dioxo -2 ,3 -dihydro -1 H -isoindol -2 -yl 4 -chloro -2 -ethoxybenzoate (CAS No . 895960 -39 -1) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , coupled with recent advances in synthetic biology and computational modeling , position it as a key intermediate for developing innovative therapeutics . As our understanding of biological pathways evolves , compounds like this one will play an increasingly critical role in addressing unmet medical needs .

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